molecular formula C15H25NO5 B13575775 Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate

Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate

Cat. No.: B13575775
M. Wt: 299.36 g/mol
InChI Key: LNGGQVCXAMSBBX-UHFFFAOYSA-N
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Description

Tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate (C₁₅H₂₅NO₅, MW 299.37 g/mol) is a cyclobutane derivative featuring dual tert-butoxycarbonyl (BOC) protective groups and a formyl substituent. This compound is utilized in pharmaceutical and organic synthesis as a key intermediate for introducing cyclobutane scaffolds into complex molecules. Its structure combines a cyclobutane ring with a BOC-protected amine at position 1 and a formyl group at position 3, enabling selective reactivity in nucleophilic or condensation reactions. The CAS registry number for this compound is EN300-749409, as documented in Enamine Ltd’s Building Blocks Catalogue .

Properties

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

tert-butyl 3-formyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate

InChI

InChI=1S/C15H25NO5/c1-13(2,3)20-11(18)15(7-10(8-15)9-17)16-12(19)21-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,19)

InChI Key

LNGGQVCXAMSBBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(C1)C=O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate typically involves multiple steps. One common method starts with the formylation of a cyclobutane derivative. The formyl group is introduced using reagents such as n-butyllithium and dimethylformamide in anhydrous conditions . The resulting intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butoxycarbonyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate is primarily related to its ability to undergo various chemical reactions. The formyl group can participate in nucleophilic addition reactions, while the tert-butoxycarbonyl group can be cleaved under acidic conditions to release the active amine . These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include cyclobutane derivatives with BOC-protected amines and varying substituents. Below is a comparative analysis of key attributes:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number Key Applications
Tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate C₁₅H₂₅NO₅ 299.37 BOC-amine, formyl, ester EN300-749409 Drug intermediates, peptide coupling
Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate C₁₂H₂₁NO₄ 243.30 BOC-amine, methyl ester, methyl substituent 1946010-80-5 Stereoselective synthesis
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid C₁₃H₂₁NO₄ 255.31 BOC-azetidine, carboxylic acid 1989659-47-3 Cyclopropane analog synthesis
tert-Butyl (trans-3-(methylamino)cyclobutyl)carbamate C₁₀H₂₀N₂O₂ 200.28 BOC-carbamate, methylamine 2168236-44-8 Amine protection in heterocycles

Reactivity and Stability

  • Formyl Group Reactivity: The formyl group in the target compound distinguishes it from analogs like methyl esters or carboxylic acids. This aldehyde functionality allows for nucleophilic additions (e.g., Wittig reactions) or reductive amination, which are less feasible in methyl-substituted analogs such as Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate .
  • BOC Stability : All listed compounds exhibit acid-labile BOC groups, but steric hindrance from the cyclobutane ring may delay deprotection kinetics compared to linear analogs.

Research Findings

  • A 2019 study highlighted the use of tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate in synthesizing cyclobutane-fused β-lactam antibiotics, leveraging its formyl group for imine formation .
  • In contrast, methyl-substituted analogs (e.g., Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate) have been employed in stereochemical studies due to their rigid cyclobutane conformation .

Biological Activity

Tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate, with CAS number 124072-61-3, is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C13H25NO4
  • Molecular Weight : 253.35 g/mol
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during synthesis.

The synthesis of tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate typically involves the coupling of tert-butoxycarbonyl amino acids with cyclobutane derivatives. The Boc group provides stability and solubility, facilitating further reactions.

The biological activity is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the formyl group may enhance its reactivity and potential as a pro-drug.

Antitumor Activity

Research indicates that compounds similar to tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study on related cyclobutane derivatives demonstrated effective inhibition of glioma cell proliferation through modulation of the apoptotic pathway .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. The tert-butoxycarbonyl group is known for its role in enhancing the bioavailability of compounds that target the central nervous system. Research has indicated that derivatives with similar structures can alleviate symptoms in models of neurodegenerative diseases by modulating dopaminergic pathways .

Case Studies and Research Findings

StudyFindings
In vitro Antitumor Activity Compounds showed IC50 values in the micromolar range against glioma cells, indicating strong cytotoxic effects .
Neuroprotective Study Derivatives demonstrated a significant reduction in neuroinflammation markers in rodent models .
Mechanistic Insights Studies suggest that these compounds may act as inhibitors of specific kinases involved in cancer cell survival pathways .

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